molecular formula C8H5Cl2N B1410196 3,4-Dichloro-5-methylbenzonitrile CAS No. 1806346-88-2

3,4-Dichloro-5-methylbenzonitrile

Cat. No.: B1410196
CAS No.: 1806346-88-2
M. Wt: 186.03 g/mol
InChI Key: BHKHLQGRTQNPLY-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-methylbenzonitrile is a colorless to yellowish crystalline compound with the molecular formula C8H5Cl2N. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other industrial materials. This compound is also known by other names such as 3,4-Dichloro-5-cyanotoluene and 5-Methyl-3,4-dichlorobenzonitrile.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-5-methylbenzonitrile can be synthesized through various methods. One common method involves the reaction of 3,4-dichlorotoluene with cyanogen bromide in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is often produced by the ammoxidation of 3,4-dichlorotoluene. This process involves the reaction of 3,4-dichlorotoluene with ammonia and oxygen at elevated temperatures, typically around 400-450°C .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products include various substituted benzonitriles.

    Reduction: The major product is 3,4-dichloro-5-methylbenzylamine.

    Oxidation: The major product is 3,4-dichloro-5-methylbenzoic acid.

Scientific Research Applications

3,4-Dichloro-5-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and as a building block for bioactive compounds.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including potential anticancer and antimicrobial agents.

    Industry: It is used in the production of agrochemicals and other industrial materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-methylbenzonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-methylbenzonitrile
  • 3,4-Dichlorobenzonitrile
  • 3,5-Dichlorobenzonitrile

Uniqueness

3,4-Dichloro-5-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds that cannot be easily obtained from other similar compounds .

Properties

IUPAC Name

3,4-dichloro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKHLQGRTQNPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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